(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC9073339
Molecular Formula: C22H17ClN2O4
Molecular Weight: 408.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O4 |
|---|---|
| Molecular Weight | 408.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H17ClN2O4/c1-13-4-9-17(29-13)20(26)18-19(15-5-7-16(23)8-6-15)25(22(28)21(18)27)12-14-3-2-10-24-11-14/h2-11,19,27H,12H2,1H3 |
| Standard InChI Key | YXOSJGCBJULENR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₂H₁₇ClN₂O₄, with a molecular weight of 408.8 g/mol. Its IUPAC name, 2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one, reflects its intricate substitution pattern:
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A pyrrolidine-2,3-dione core (positions 1–5) serves as the scaffold.
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A 4-chlorophenyl group at position 5 contributes aromaticity and lipophilicity.
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A hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4 introduces a conjugated system with potential hydrogen-bonding capabilities .
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A pyridin-3-ylmethyl substituent at position 1 enhances solubility and enables π–π stacking interactions .
The E-configuration of the exocyclic double bond at position 4 is critical for maintaining planarity and stabilizing the conjugated system .
Spectroscopic and Computational Data
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InChIKey:
YXOSJGCBJULENR-UHFFFAOYSA-N. -
SMILES:
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O. -
3D Conformation: Molecular modeling reveals a planar pyrrolidine ring with the 4-chlorophenyl and pyridin-3-ylmethyl groups oriented perpendicularly to minimize steric clashes .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves multi-step protocols combining condensation, cyclization, and functional group modifications :
Step 1: Knoevenagel Condensation
A furan-2-carbaldehyde derivative reacts with a 4-chlorophenyl-substituted β-ketoamide under basic conditions to form the methylidene intermediate .
Step 2: Pyrrolidine Ring Formation
Cyclization of the intermediate with a pyridin-3-ylmethylamine derivative in the presence of a dehydrating agent (e.g., POCl₃) yields the pyrrolidine-2,3-dione core .
Step 3: Hydroxylation
Selective oxidation at position 4 introduces the hydroxy group, often using m-CPBA or H₂O₂ under controlled pH .
Reaction Dynamics
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Tautomerism: The hydroxy group at position 4 participates in keto-enol tautomerism, with DFT calculations indicating a 0.8 kcal/mol energy preference for the enol form .
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Electrophilic Reactivity: The α,β-unsaturated ketone system undergoes Michael additions with nucleophiles (e.g., thiols, amines).
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | 0.12 mg/mL in DMSO | |
| Melting Point | 218–220°C (decomposes) | |
| logP | 3.2 ± 0.3 (predicted) | |
| UV-Vis λmax | 274 nm (ε = 12,400 M⁻¹cm⁻¹) |
The compound exhibits moderate lipophilicity, suitable for traversing biological membranes, while its solubility in polar aprotic solvents like DMSO facilitates in vitro assays .
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies on similar compounds reveal IC₅₀ values of 15–25 µM against MCF-7 breast cancer cells. Mechanisms include:
Metabolic Stability
In vitro microsomal assays indicate a half-life of 42 minutes in human liver microsomes, suggesting susceptibility to CYP450-mediated oxidation.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the pyridin-3-ylmethyl group to improve metabolic stability.
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Combination Therapies: Synergistic effects with β-lactam antibiotics against resistant pathogens.
Materials Science
The conjugated system enables applications in organic semiconductors, with a calculated bandgap of 2.9 eV .
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